1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS2/c1-15(2)24-18-8-6-16(7-9-18)12-19(22)21-10-5-11-23-14-17(21)13-20(3)4/h6-9,15,17H,5,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBCSPFINXDYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCSCC2CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic molecule characterized by its thiazepane ring structure and various functional groups. This compound is of interest in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.5 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially improving its bioavailability and therapeutic efficacy.
Structural Features
| Feature | Description |
|---|---|
| Thiazepane Ring | Provides structural stability and biological activity |
| Dimethylamino Group | Increases lipophilicity and may enhance receptor interaction |
| Isopropylthio Group | Contributes to the compound's unique reactivity and potential biological effects |
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities. The thiazepane moiety is often associated with various pharmacological effects, including:
- Antimicrobial Activity : Compounds with thiazepane rings have shown effectiveness against a range of bacterial strains.
- Anti-inflammatory Properties : The structural features may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.
- Anticancer Potential : Research suggests that derivatives of thiazepanes can inhibit tumor growth and induce apoptosis in cancer cells.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The structural configuration allows for binding at active sites, which may inhibit or modulate enzymatic activity.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its therapeutic potential. Interaction studies can reveal binding affinities and kinetics that are pivotal for drug development.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or derived from the thiazepane structure:
- Antimicrobial Efficacy : A study demonstrated that thiazepane derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antibiotic agents.
- Anti-inflammatory Effects : Research on similar compounds revealed that they could reduce inflammation markers in vitro, suggesting a pathway for treating inflammatory diseases.
- Cancer Research : In vitro assays showed that certain thiazepane derivatives could inhibit cancer cell proliferation, highlighting their potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
